REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[C:9]([CH3:10])=[C:8](O)[N:7]=[CH:6][N:5]=1.P(Cl)(Cl)([Cl:14])=O.[OH-].[Na+]>>[CH3:1][O:2][CH2:3][C:4]1[C:9]([CH3:10])=[C:8]([Cl:14])[N:7]=[CH:6][N:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
38.4 g
|
Type
|
reactant
|
Smiles
|
COCC1=NC=NC(=C1C)O
|
Name
|
|
Quantity
|
275 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts dried (MgSO4)
|
Name
|
|
Type
|
product
|
Smiles
|
COCC1=NC=NC(=C1C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |